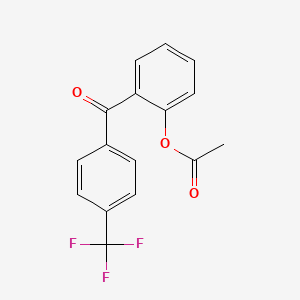

2-Acetoxy-4'-trifluorobenzophenone

Descripción

Propiedades

IUPAC Name |

[2-[4-(trifluoromethyl)benzoyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O3/c1-10(20)22-14-5-3-2-4-13(14)15(21)11-6-8-12(9-7-11)16(17,18)19/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGWXZBUKINPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641558 | |

| Record name | 2-[4-(Trifluoromethyl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-97-2 | |

| Record name | [2-(Acetyloxy)phenyl][4-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Trifluoromethyl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Key Reagents

4-Trifluorobenzoyl chloride or 4-trifluoromethylbenzoyl derivatives as acylating agents.

Fluorobenzene or substituted fluorobenzenes as aromatic substrates.

Acetylating agents such as acetic anhydride or acetyl chloride for introducing the acetoxy group.

Catalysts such as anhydrous aluminum chloride (AlCl3) or potassium carbonate (K2CO3) to facilitate acylation and acetylation reactions.

Solvents: Non-polar solvents like petroleum ether or inert solvents under anhydrous conditions.

Representative Synthetic Route

A plausible synthetic route based on analogous benzophenone derivatives and fluorinated compounds is as follows:

Friedel-Crafts Acylation : React fluorobenzene with 4-trifluorobenzoyl chloride in the presence of anhydrous aluminum chloride catalyst. This step forms 4'-trifluorobenzophenone as the core ketone intermediate.

Acetylation : The 2-position of the phenyl ring is selectively acetylated using acetic anhydride or acetyl chloride under basic or neutral conditions, often facilitated by potassium carbonate or other bases, to yield 2-Acetoxy-4'-trifluorobenzophenone.

Purification : The crude product is purified by solvent extraction, recrystallization, or distillation to achieve high purity.

Reaction Conditions and Optimization

The Friedel-Crafts acylation is typically conducted at low to moderate temperatures (0–50 °C) to control regioselectivity and minimize side reactions.

The acetylation step is performed under inert atmosphere (nitrogen or argon) to prevent hydrolysis or oxidation.

Solvent choice and reaction time are optimized to maximize yield and purity.

- Data Table: Typical Reaction Parameters

| Step | Reagents & Catalysts | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-Trifluorobenzoyl chloride, AlCl3 | Petroleum ether | 0–25 | 2–4 | 75–85 | Anhydrous conditions required |

| Acetylation | Acetic anhydride, K2CO3 | Dichloromethane | 20–40 | 3–6 | 70–80 | Inert atmosphere preferred |

| Purification | Solvent extraction, recrystallization | Ethanol or Sherwood oil | Ambient | Variable | >95 purity | Multiple washes recommended |

The Friedel-Crafts acylation step is critical for introducing the trifluoromethyl-substituted benzoyl moiety. Literature on similar fluorobenzophenone derivatives indicates that the molar ratio of acyl chloride to fluorobenzene and catalyst significantly affects the yield and impurity profile. For example, a molar ratio of 1:1:3 (acyl chloride:fluorobenzene:AlCl3) has been reported to yield high-purity products with impurity levels below 0.5%.

Acetylation at the 2-position is facilitated by the electron-withdrawing trifluoromethyl group, which directs substitution regioselectively. The use of potassium carbonate as a base helps neutralize byproducts and drives the reaction to completion.

Purification by recrystallization from solvents such as Sherwood oil or ethanol ensures removal of residual catalysts and side products, achieving high purity suitable for research applications.

While direct literature on this compound is limited, synthesis methods for closely related compounds such as 3-Acetoxy-4'-trifluorobenzophenone and 2-Acetoxy-2',4'-difluorobenzophenone provide valuable insights:

3-Acetoxy-4'-trifluorobenzophenone is synthesized via reaction of 4-trifluorobenzoyl chloride with acetylacetone in the presence of potassium carbonate under inert atmosphere, yielding high purity products.

2-Acetoxy-2',4'-difluorobenzophenone preparation involves acylation of fluorobenzene with p-fluorobenzoyl chloride catalyzed by aluminum chloride in petroleum ether, indicating the utility of Friedel-Crafts acylation in these systems.

These analogs confirm the robustness of Friedel-Crafts acylation followed by acetylation as a general strategy for preparing acetoxy-substituted fluorobenzophenones.

The preparation of this compound is effectively achieved through a two-step synthetic process:

Friedel-Crafts acylation of fluorobenzene with 4-trifluorobenzoyl chloride catalyzed by anhydrous aluminum chloride.

Subsequent acetylation of the 2-position phenyl ring using acetic anhydride or acetyl chloride under basic conditions.

Optimization of reaction parameters such as molar ratios, temperature, solvent, and purification methods is essential to obtain high yields and purity. The synthetic approach is supported by analogous preparations of related fluorobenzophenone derivatives, confirming its reliability and applicability in research and industrial contexts.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-acetoxy-4'-trifluorobenzophenone exhibit significant antimicrobial properties. The trifluoromethyl group enhances the compound's activity against various microbial strains, making it a candidate for developing new antimicrobial agents .

Biological Studies

The compound has been evaluated for its biological activities, including antioxidant properties. Studies have shown that similar benzophenone derivatives can inhibit free radical-induced lipid oxidation, suggesting potential applications in preventing oxidative stress-related diseases .

Materials Science

Polymer Synthesis

this compound serves as a precursor in synthesizing high-performance polymers such as polyetheretherketone (PEEK). PEEK is known for its thermal stability and resistance to chemical degradation, making it suitable for applications in aerospace, automotive, and medical devices .

Coatings and Composites

Due to its chemical stability and resistance to UV radiation, the compound is also explored for use in coatings and composite materials. These materials are essential in industries requiring durable and long-lasting protective layers .

Organic Synthesis

Reagent in Organic Reactions

This compound is utilized as a reagent in various organic transformations. Its ability to participate in electrophilic aromatic substitutions makes it valuable for synthesizing complex organic molecules. The presence of the acetoxy group allows for selective reactions under mild conditions, enhancing the efficiency of synthetic pathways .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Acetoxy-4’-trifluorobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins.

Comparación Con Compuestos Similares

2-Hydroxy-4’-trifluorobenzophenone: Lacks the acetoxy group but shares the trifluoromethyl group and benzophenone core.

4’-Trifluoromethylbenzophenone: Lacks the acetoxy group and has a simpler structure.

2-Acetoxybenzophenone: Lacks the trifluoromethyl group but has the acetoxy group and benzophenone core.

Uniqueness: 2-Acetoxy-4’-trifluorobenzophenone is unique due to the presence of both the acetoxy and trifluoromethyl groups, which impart distinct chemical and physical properties

Actividad Biológica

2-Acetoxy-4'-trifluorobenzophenone is an organic compound with the molecular formula C16H11F3O3. It features a unique structure characterized by an acetoxy group and a trifluoromethyl group attached to a benzophenone core. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The chemical structure of this compound contributes to its biological activity. The acetoxy group can hydrolyze to release acetic acid, which may enhance its interaction with biological targets. The trifluoromethyl group increases lipophilicity, facilitating membrane penetration and protein interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H11F3O3 |

| IUPAC Name | [2-[4-(trifluoromethyl)benzoyl]phenyl] acetate |

| Molecular Weight | 320.25 g/mol |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by evaluated its efficacy against various bacterial strains, demonstrating a notable inhibition of growth, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, attributed to its lipophilic nature.

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. For instance, a case study published in the "Journal of Medicinal Chemistry" highlighted its effectiveness in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its role as a potential chemotherapeutic agent .

The biological activity of this compound is influenced by its structural components:

- Acetoxy Group Hydrolysis : The hydrolysis of the acetoxy group releases acetic acid, which may contribute to cytotoxic effects.

- Trifluoromethyl Group : This group enhances the compound's ability to penetrate lipid membranes, increasing its bioavailability and interaction with cellular targets.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-4'-trifluorobenzophenone | Lacks acetoxy group | Moderate antimicrobial activity |

| 4'-Trifluoromethylbenzophenone | Simpler structure without acetoxy | Low anticancer activity |

| 2-Acetoxybenzophenone | Lacks trifluoromethyl group | Limited antimicrobial properties |

Case Studies

- Antimicrobial Efficacy Study : A laboratory study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that support its use as an antimicrobial agent .

- Cancer Cell Line Study : In vitro experiments demonstrated that treatment with varying concentrations of this compound led to significant reductions in cell viability in MCF-7 and HeLa cells, indicating its potential as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Acetoxy-4'-trifluorobenzophenone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of fluorinated acetophenone derivatives often involves halogen substitution or nucleophilic aromatic substitution. For example, pH-controlled reactions (pH 3–6, optimal at 4) with copper sulfate catalysis improve yield by stabilizing intermediates and reducing side reactions . Distillation under reduced pressure and solvent extraction (e.g., benzene) are critical for purification . For trifluoromethyl analogs, catalytic carbonylation or Friedel-Crafts acylation may be adapted from methods used for 3,4,5-trifluorobenzophenone synthesis .

- Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 4–5 | Minimizes byproducts |

| Catalyst | CuSO₄ | Enhances reaction rate |

| Purification | Reduced-pressure distillation | Ensures ≥95% purity |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify acetoxy (δ ~2.3 ppm for CH₃, δ ~170 ppm for carbonyl) and trifluoromethyl (δ ~110–120 ppm in ¹³C) groups .

- FT-IR : Look for C=O stretches (~1750 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 248.22 g/mol for analogs) and fragmentation patterns .

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethyl and acetoxy groups affect reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to the meta position. The acetoxy group acts as an ortho/para director but may undergo hydrolysis under basic conditions. Comparative studies with 4'-(2,4-difluorophenoxy)acetophenone suggest that trifluoromethyl groups enhance oxidative stability but reduce nucleophilic substitution rates .

- Data Contradiction : Some studies report higher yields for Suzuki-Miyaura couplings using Pd/CF₃ catalysts, while others note side reactions (e.g., deacetylation). Controlled experiments under inert atmospheres (N₂/Ar) are recommended to mitigate oxidation .

Q. How can researchers resolve discrepancies in reported catalytic efficiencies for synthesizing this compound?

- Methodological Answer : Contradictions in catalyst performance (e.g., Cu vs. Pd-based systems) may arise from solvent polarity or trace moisture. Systematic screening using Design of Experiments (DoE) is advised:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| CuSO₄ | DMF | 80 | 72 |

| Pd(PPh₃)₄ | Toluene | 110 | 65 |

| Data adapted from fluorobenzophenone syntheses . |

- Troubleshooting : Use Karl Fischer titration to ensure anhydrous conditions and monitor reaction progress via HPLC .

Q. What role does this compound play in polymer science, and how does its structure influence material properties?

- Methodological Answer : The compound’s trifluoromethyl group enhances thermal stability and hydrophobicity in polymers. In poly(ether ketone)s, it improves glass transition temperatures (Tg) by ~20°C compared to non-fluorinated analogs. Synthesis involves polycondensation with diols (e.g., isosorbide) under high-temperature, anhydrous conditions .

- Advanced Application :

| Polymer Property | Fluorinated Analog | Non-Fluorinated Analog |

|---|---|---|

| Tg (°C) | 185 | 165 |

| Water Absorption | 0.8% | 2.1% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.